REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[O:10][CH3:11].[C:12](O)(=O)CC(O)=O.N1CCCCC1.O>CN(C=O)C>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:12])=[CH:4][C:3]=1[O:10][CH3:11]
|
Name
|
|
Quantity
|
3.42 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
13.68 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
15.58 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were taken in a 100 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
irradiated (250 W, 160° C.) for 15 minutes in parts
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
After completion, the reaction mixture was poured in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with dil. HCl, brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain liquid which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel by column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of hexane and ethyl acetate (9:1 to 6:4)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |